

# chemical and physical properties of prochlorperazine sulfoxide

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## Compound of Interest

Compound Name: *Prochlorperazine Sulfoxide*

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## Prochlorperazine Sulfoxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

Prochlorperazine, a phenothiazine derivative, is a widely used antipsychotic and antiemetic agent. Its metabolism in the body leads to the formation of several metabolites, with **prochlorperazine sulfoxide** being a significant product. This technical guide provides an in-depth overview of the chemical and physical properties of **prochlorperazine sulfoxide**. It includes detailed experimental protocols for its synthesis and analysis, and presents a visualization of its metabolic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and pharmacological studies concerning prochlorperazine and its metabolites.

### Chemical and Physical Properties

**Prochlorperazine sulfoxide**, a major metabolite of prochlorperazine, exhibits distinct chemical and physical characteristics. A summary of its key properties is presented in the tables below.

### Chemical Identification

Property	Value
IUPAC Name	2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine 5-oxide[1]
Synonyms	Prochlorperazine 5-sulfoxide, Prochlorperazine S-oxide
CAS Number	10078-27-0[1]
Molecular Formula	C <sub>20</sub> H <sub>24</sub> ClN <sub>3</sub> OS[1]
Chemical Structure	(See Figure 1)

Figure 1: Chemical Structure of **Prochlorperazine Sulfoxide**

A simple legend for the chemical structure of **Prochlorperazine Sulfoxide**.

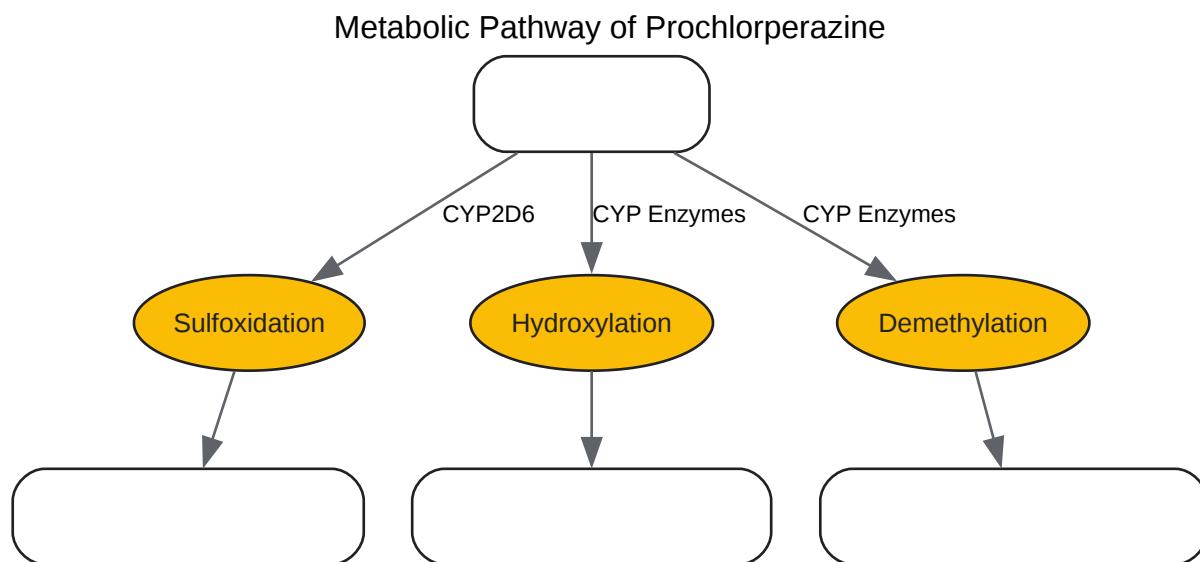
## Physical Properties

Property	Value	Source
Molecular Weight	389.94 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	164-165 °C (decomposes)	[2]
Boiling Point	Data not available	
Solubility	Slightly soluble in aqueous acid, slightly soluble in ethyl acetate (when heated), slightly soluble in methanol.[3]	[3]
pKa	Data not available	

## Metabolism of Prochlorperazine

Prochlorperazine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6.[4] This process involves several reactions, including oxidation, hydroxylation, demethylation, and sulfoxide formation, leading to various

metabolites.<sup>[4]</sup> **Prochlorperazine sulfoxide** is one of the major metabolites identified in plasma following the administration of prochlorperazine.<sup>[4]</sup> While most phenothiazine metabolites are considered pharmacologically inactive, some may exhibit moderate biological activity.<sup>[4]</sup>



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Metabolic conversion of prochlorperazine to its major metabolites.

## Experimental Protocols

### Synthesis of Prochlorperazine Sulfoxide

A common method for the synthesis of **prochlorperazine sulfoxide** involves the oxidation of prochlorperazine. The following protocol is based on a described method using peroxyacetic acid.<sup>[5]</sup>

Materials:

- Prochlorperazine
- Peroxyacetic acid
- Sodium hydroxide (NaOH) solution (0.19 M)

- Diethyl ether
- Ethanol
- Water

#### Procedure:

- Dissolve 0.6423 g (0.002 mol) of prochlorperazine in 5 ml of water.
- Add peroxyacetic acid (0.316 mol) to the solution until a red color is observed.
- Allow the reaction mixture to stand for 15 minutes.
- Add 4 ml of 0.19 M NaOH solution to adjust the pH to 9.
- Perform extraction using a separatory funnel with 50 ml of diethyl ether.
- Combine the separated organic phases and evaporate to dryness under a stream of air.
- Dissolve the residue in ethanol to obtain **prochlorperazine sulfoxide**.
- The reported yield of this method is 93%.[\[5\]](#)

## Analytical Methods

The quantification of **prochlorperazine sulfoxide** in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose.

This method is suitable for the analytical diagnosis of acute poisoning with prochlorperazine by detecting its sulfoxide metabolite in urine.[\[5\]](#)

#### Instrumentation:

- Microcolumn liquid chromatograph (e.g., Milichrome A-02)
- UV spectrophotometer detector

- Reversed-phase C18 column (e.g., Nucleosil-100-5, 2x75 mm)

#### Chromatographic Conditions:

- Mobile Phase A: 0.2 M lithium perchlorate with 0.01 M phosphoric acid (pH 2.2)
- Mobile Phase B: Acetonitrile
- Gradient: 2-100% acetonitrile
- Detection Wavelength: 190-360 nm
- Retention Time: Approximately 10.70-12.18 minutes[5]

#### Sample Preparation (Urine):

- To 10 ml of urine, add 0.1 M HCl to adjust the pH to 2.
- Extract three times with 5 ml portions of diethyl ether.
- Alkalize the aqueous layer with 50% NaOH to pH 11.
- Extract three times with 10 ml portions of chloroform.
- Filter the combined chloroform extracts through anhydrous sodium sulfate.
- Adjust the final volume to 25.0 ml with chloroform before injection.

This is a sensitive and specific method for the simultaneous determination of prochlorperazine and its metabolites in human plasma.[6]

#### Instrumentation:

- Liquid chromatograph coupled with a tandem mass spectrometer

#### Chromatographic Conditions:

- Column: Octadecylsilyl column (3  $\mu$ m particle size)

- Mobile Phase: Isocratic elution (specific mobile phase composition to be optimized based on the system)
- Run Time: 10 minutes

Mass Spectrometry:

- Detection is performed using a tandem mass spectrometer, typically in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Sample Preparation (Plasma):

- Plasma samples are deproteinized, commonly by the addition of a miscible organic solvent like acetonitrile.
- The mixture is centrifuged to precipitate proteins.
- The supernatant is collected and injected into the LC-MS/MS system.

Quantitative Analysis:

- Calibration curves for **prochlorperazine sulfoxide** are typically linear over a concentration range of 0.05-80 µg/L.[\[6\]](#)
- The lower limit of quantification (LLOQ) in human plasma is reported to be 50 ng/L.[\[6\]](#)

## Biological Activity and Signaling Pathways

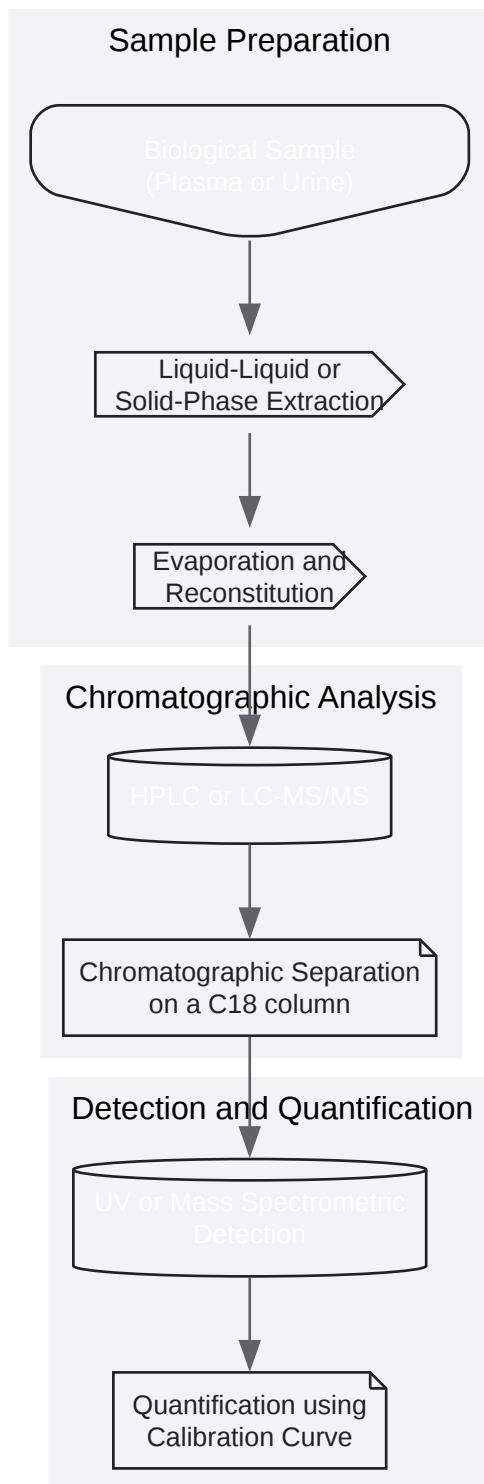
The pharmacological activity of prochlorperazine is primarily attributed to its antagonism of dopamine D2 receptors in the brain.[\[7\]](#)[\[8\]](#) This action is responsible for its antipsychotic and antiemetic effects.[\[7\]](#) Prochlorperazine also exhibits activity at other receptors, including histaminergic, cholinergic, and noradrenergic receptors.[\[3\]](#)

The biological activity of **prochlorperazine sulfoxide** is not as well-characterized as its parent compound. Generally, sulfoxidation of phenothiazines is considered a detoxification pathway, often resulting in metabolites with reduced pharmacological activity.[\[4\]](#) However, some phenothiazine metabolites can retain a degree of biological activity.[\[4\]](#) There is a report that the parent compound, prochlorperazine, can act as a potent allosteric modulator of the human

P2X7 receptor, an ATP-gated cation channel involved in immune responses and neuroinflammation.<sup>[9]</sup> It is currently unknown if **prochlorperazine sulfoxide** shares this activity.

Due to the limited direct evidence for the specific signaling pathways of **prochlorperazine sulfoxide**, the following diagram illustrates the established analytical workflow for its detection, which is a critical aspect of its study.

## Analytical Workflow for Prochlorperazine Sulfoxide

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A generalized workflow for the analysis of **prochlorperazine sulfoxide**.

## Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of **prochlorperazine sulfoxide**, a major metabolite of prochlorperazine. The provided experimental protocols for its synthesis and analysis offer practical guidance for researchers. While the specific biological activity and signaling pathways of **prochlorperazine sulfoxide** remain an area for further investigation, understanding its properties is essential for a comprehensive understanding of the pharmacology and toxicology of prochlorperazine. The information presented here serves as a foundational resource for scientists and professionals in the field of drug development and related disciplines.

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